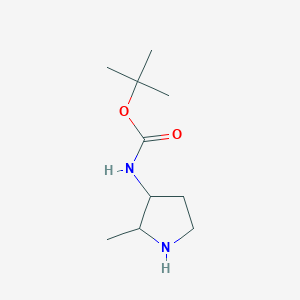

tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate

Description

Chemical Classification and Nomenclature

This compound is classified as an organic carbamate, specifically falling under the subcategory of urethane-type protecting groups. Carbamates represent a unique class of compounds characterized by the presence of the carbamate functional group, which combines features of both esters and amides through the -NH-CO-O- linkage. This hybrid nature confers distinct chemical properties that differentiate carbamates from simple esters or amides in terms of stability, reactivity, and biological activity.

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary name being this compound. Alternative naming conventions include tert-butyl (2-methylpyrrolidin-3-yl)carbamate, reflecting the substituent pattern on the pyrrolidine ring. The compound is also known by various synonym designations in chemical databases, including racemic forms such as Rac-tert-butyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate, indicating the potential for stereochemical variations.

The Chemical Abstracts Service has assigned multiple registry numbers to this compound and its stereoisomers, with 1542710-01-9 being the primary identifier. Additional registry numbers include 91100-24-2 and 1374656-03-7, reflecting different stereochemical forms or registration variations. This multiplicity of identifiers highlights the importance of careful identification when sourcing or referencing this compound in research applications.

The molecular formula C₁₀H₂₀N₂O₂ provides essential compositional information, indicating the presence of ten carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and two oxygen atoms. The molecular weight of 200.28 grams per mole places this compound in the category of medium-sized organic molecules suitable for pharmaceutical and synthetic applications.

Historical Development and Discovery

The development of this compound emerges from the broader historical context of carbamate protecting group chemistry, which began with the pioneering work of Bergmann and Zervas in 1932. Their introduction of the benzyloxycarbonyl protecting group marked a revolutionary advancement in peptide synthesis, providing the first reliable method for selective amino group protection that could be removed without destroying peptide bonds. This breakthrough established the foundation for modern protecting group chemistry and paved the way for the development of additional carbamate-based protecting systems.

The specific tert-butyloxycarbonyl protecting group, which forms the core of this compound, was introduced in 1957 as an acid-labile alternative to the benzyloxycarbonyl group. This development addressed the need for protecting groups that could be removed under different conditions, providing synthetic chemists with orthogonal protection strategies. The tert-butyloxycarbonyl group offered the advantage of acid-mediated removal, which proved particularly valuable in solid-phase peptide synthesis and other applications where hydrogenolysis was impractical.

The evolution toward more specialized carbamate protecting groups, including those incorporating heterocyclic scaffolds like pyrrolidine, reflects the increasing sophistication of synthetic chemistry in the late 20th and early 21st centuries. Researchers recognized that incorporating specific structural motifs into protecting groups could provide additional synthetic advantages, such as enhanced selectivity, improved solubility, or compatibility with particular reaction conditions. The development of this compound represents this trend toward designing protecting groups with tailored properties for specific synthetic applications.

Contemporary research continues to explore novel applications and synthetic modifications of this compound class, as evidenced by ongoing publications in synthetic organic chemistry journals. The compound has found particular utility in the synthesis of complex pharmaceuticals and natural products, where its unique combination of stability and selectivity provides distinct advantages over simpler protecting group alternatives.

Significance in Organic Chemistry

The significance of this compound in organic chemistry stems from its multifaceted role as both a protecting group and a synthetic intermediate. As a protecting group, it exemplifies the principles of modern synthetic strategy, where temporary masking of reactive functionality enables complex molecular transformations that would otherwise be impossible. The compound's ability to protect amine groups while remaining stable under a wide range of reaction conditions makes it indispensable for multi-step synthetic sequences.

In pharmaceutical development, this compound serves as a crucial building block for the synthesis of bioactive molecules containing pyrrolidine scaffolds. The pyrrolidine ring system appears frequently in pharmaceutical compounds due to its favorable pharmacological properties, including its ability to interact with biological targets and its metabolic stability. The protected form allows synthetic chemists to incorporate this scaffold into complex molecules while maintaining control over the amine functionality until the appropriate stage of synthesis.

The compound demonstrates particular value in peptide synthesis and peptidomimetic chemistry, where precise control over amino group protection and deprotection is essential. The tert-butyloxycarbonyl protecting group can be selectively removed under acidic conditions without affecting other common protecting groups, enabling the construction of complex peptide sequences through stepwise assembly. This orthogonality principle is fundamental to modern peptide synthesis strategies and has enabled the preparation of numerous therapeutic peptides and proteins.

| Application Area | Specific Use | Advantages |

|---|---|---|

| Pharmaceutical Synthesis | Protected amine intermediate | High stability, selective deprotection |

| Peptide Chemistry | Amino acid protection | Orthogonal to other protecting groups |

| Polymer Science | Specialty polymer synthesis | Controlled functionality incorporation |

| Agricultural Chemistry | Agrochemical intermediate | Compatibility with diverse reaction conditions |

Research applications extend to the development of novel synthetic methodologies, where this compound serves as a model substrate for testing new protecting group strategies and deprotection conditions. The well-characterized nature of the tert-butyloxycarbonyl protecting group makes it an ideal choice for proof-of-concept studies in synthetic methodology development. Additionally, the compound has found applications in the synthesis of constrained amino acid analogs and peptidomimetics, where the pyrrolidine ring provides conformational restriction that can enhance biological activity or selectivity.

Structural Representation and Chemical Identity

The molecular structure of this compound exhibits a complex three-dimensional architecture that influences its chemical properties and reactivity. The compound features a five-membered pyrrolidine ring substituted with a methyl group at the 2-position and connected to the carbamate functionality at the 3-position. This substitution pattern creates specific stereochemical relationships that can influence the compound's behavior in synthetic transformations and biological systems.

The structural representation can be expressed through multiple chemical notation systems. The SMILES (Simplified Molecular-Input Line-Entry System) notation CC1C(CCN1)NC(=O)OC(C)(C)C provides a linear representation of the molecular connectivity. The International Chemical Identifier (InChI) string InChI=1S/C10H20N2O2/c1-7-8(5-6-11-7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13) offers a standardized, machine-readable format that ensures unambiguous chemical identification across databases and computational systems.

The three-dimensional conformation of the molecule is influenced by several factors, including the flexibility of the pyrrolidine ring, the steric bulk of the tert-butyl group, and the planar nature of the carbamate functionality. The pyrrolidine ring adopts a puckered conformation typical of five-membered rings, with the degree of puckering influenced by the substitution pattern. The tert-butyl group introduces significant steric bulk that can influence both the compound's reactivity and its interactions with enzymes or other biological targets.

| Structural Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₂₀N₂O₂ | |

| Molecular Weight | 200.28 g/mol | |

| InChI Key | FIZGQOZZMQMOQI-UHFFFAOYSA-N | |

| Predicted CCS (M+H)⁺ | 149.0 Ų | |

| Predicted CCS (M+Na)⁺ | 154.0 Ų |

The carbamate functionality introduces conformational constraints due to resonance stabilization involving the nitrogen lone pair and the carbonyl group. This delocalization results in restricted rotation around the carbon-nitrogen bond and contributes to the stability of the protecting group under neutral and basic conditions. The electronic structure of the carbamate group also influences its susceptibility to acid-catalyzed hydrolysis, which forms the basis for the protecting group's removal mechanism.

Mass spectrometric analysis reveals characteristic fragmentation patterns that aid in compound identification and purity assessment. The predicted collision cross section values for various adduct ions provide additional analytical parameters useful for compound characterization in ion mobility spectrometry applications. These physical properties contribute to the compound's analytical profile and support its identification in complex mixtures or synthetic intermediates.

Properties

IUPAC Name |

tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-8(5-6-11-7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZGQOZZMQMOQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCN1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374656-03-7, 1542710-01-9 | |

| Record name | rac-tert-butyl N-[(2R,3R)-2-methylpyrrolidin-3-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate typically involves the reaction of 2-methylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine.

Acidic Hydrolysis

-

Reagents : Trifluoroacetic acid (TFA), HCl

-

Conditions : Room temperature, dichloromethane (DCM) solvent

-

Example :

-

Product : 2-Methylpyrrolidin-3-amine (released as a trifluoroacetate salt)

Basic Hydrolysis

-

Reagents : NaOH, KOH

-

Mechanism : Nucleophilic attack by hydroxide ion at the carbonyl carbon.

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group is cleaved under specific conditions:

| Reagent | Conditions | Efficiency | Byproducts |

|---|---|---|---|

| HCl (gaseous) | Dioxane, 0°C → RT | High | tert-Butanol, CO₂ |

| HBr/AcOH | Acetic acid, 50°C, 2 h | Moderate | Acetylated amines |

| TFA/DCM (1:1) | RT, 4 h | Quantitative | Trifluoroacetate salt |

Functionalization of the Pyrrolidine Ring

The 2-methylpyrrolidine moiety participates in alkylation and oxidation :

Alkylation

-

Reagents : Alkyl halides (e.g., bromoethane, isopropyl bromide)

-

Example :

Oxidation

-

Reagents : KMnO₄, H₂O₂

-

Outcome : Formation of pyrrolidine N-oxide derivatives.

Substitution Reactions

| Nucleophile | Conditions | Product |

|---|---|---|

| NH₃ | THF, -78°C → RT | Urea derivatives |

| ROH (e.g., MeOH) | Acid catalysis (H₂SO₄) | Methyl carbamate + tert-butanol |

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition at >200°C , releasing isobutylene and CO₂ .

Comparative Reactivity

Key differences from analogous carbamates:

| Compound | Hydrolysis Rate (TFA) | Alkylation Efficiency |

|---|---|---|

| tert-Butyl N-(pyrrolidin-3-yl)carbamate | Faster (3 h) | Higher |

| tert-Butyl N-(2-methylazetidin-3-yl)carbamate | Slower (6 h) | Lower |

Industrial-Scale Considerations

Scientific Research Applications

Medicinal Chemistry

Intermediate in Pharmaceutical Synthesis

This compound plays a crucial role as an intermediate in synthesizing various pharmaceutical agents. Notably, it has been utilized in the synthesis of ceftolozane, an antibiotic used for treating complicated infections. The overall yield achieved during the synthesis process was approximately 59.5%, demonstrating its efficiency as a precursor in drug development .

Mechanism of Action

The mechanism of action involves the compound's ability to interact with specific enzymes or receptors, forming covalent bonds that can inhibit enzyme activity. This characteristic is similar to other carbamate-based inhibitors, making it valuable in designing drugs targeting neurological disorders or other conditions where enzyme inhibition is beneficial .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block. It can undergo various chemical transformations, including hydrolysis, oxidation, and substitution reactions. These reactions enable the formation of diverse derivatives that can be tailored for specific applications in research and industry .

Examples of Reactions

- Hydrolysis : Under acidic or basic conditions, it can yield (2R,3R)-2-methylpyrrolidine and carbon dioxide.

- Oxidation : The pyrrolidine ring can be oxidized to form N-oxide derivatives.

- Substitution : The tert-butyl group can be replaced with other alkyl or aryl groups, expanding the compound's utility in synthesizing new materials .

Agrochemical Development

Potential in Agrochemicals

The compound has shown promise in developing agrochemicals due to its structural properties that may enhance bioactivity against pests or diseases affecting crops. Its application in this area is still under investigation but holds potential based on preliminary findings regarding its interaction with biological systems.

Biological Studies

Investigating Biological Activity

Research involving this compound includes studies on its biological activity as a carbamate derivative. These studies aim to understand its pharmacological properties and how variations in its structure affect efficacy and safety profiles .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate involves the formation of a stable carbamate linkage with the amine group. This linkage protects the amine from unwanted reactions, allowing for selective modification of other functional groups. The tert-butyl group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

- tert-butyl N-(2-methylpyrrolidin-2-yl)carbamate

- tert-butyl N-(2-methylpyrrolidin-4-yl)carbamate

- tert-butyl N-(2-methylpyrrolidin-5-yl)carbamate

Uniqueness: tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate is unique due to its specific substitution pattern on the pyrrolidine ring, which provides distinct steric and electronic properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Biological Activity

Tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

The compound features a tert-butyl group and a 2-methylpyrrolidine moiety, contributing to its unique chemical reactivity. The molecular formula is C_{11}H_{20}N_{2}O_{2}, with a molecular weight of approximately 216.29 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This mechanism is similar to that observed in other carbamate-based inhibitors, which often target acetylcholinesterase or other critical enzymes involved in neurotransmission and metabolic pathways.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can be crucial for developing therapeutic agents targeting metabolic disorders or neurodegenerative diseases.

- Receptor Modulation : Interaction studies suggest that the compound may modulate receptor activity, potentially affecting neurotransmitter systems.

Table 1: Summary of Biological Activities

Case Studies

Several studies have explored the biological effects of this compound:

- Neuroprotective Effects :

-

Pharmacological Applications :

- Research has demonstrated the potential use of this compound as a precursor for pharmaceuticals targeting various diseases, particularly in drug development for conditions involving cholinergic dysfunction .

- Binding Affinity Studies :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate?

- Methodological Answer : The compound is typically synthesized via condensation reactions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). For example, tert-butyl carbamate derivatives are prepared by reacting tert-butyl 2-amino phenylcarbamate with substituted carboxylic acids under mild conditions (room temperature, inert atmosphere) to preserve stereochemistry . Protecting group strategies (e.g., Boc protection) are critical to prevent undesired side reactions during synthesis .

Q. How is this compound characterized in laboratory settings?

- Methodological Answer : Characterization involves:

- NMR spectroscopy : To confirm the presence of the tert-butyl group (singlet at ~1.4 ppm for 9H) and pyrrolidine protons (multiplet signals between 2.5–4.0 ppm) .

- Mass spectrometry (MS) : To verify molecular weight (e.g., m/z ~241.71 for related carbamates) .

- X-ray crystallography : For absolute configuration determination. SHELX programs (e.g., SHELXL) are widely used for refinement, addressing challenges like twinning or thermal motion in crystals .

Q. What are the key applications of this compound in organic chemistry?

- Methodological Answer : It serves as:

- A building block for pharmaceuticals, enabling the introduction of chiral pyrrolidine motifs via selective deprotection of the Boc group .

- A substrate for studying enzyme inhibition mechanisms (e.g., proteases) due to its stable carbamate linkage .

Advanced Research Questions

Q. What challenges arise in the crystallographic analysis of tert-butyl carbamate derivatives, and how are they addressed?

- Methodological Answer : Common issues include:

- Disorder in the tert-butyl group : Resolved by refining occupancy factors or using restraints in SHELXL .

- Twinning : Addressed via TWIN commands in SHELX or data reprocessing .

- Low-resolution data : Mitigated by high-quality crystal growth (slow evaporation in non-polar solvents) and synchrotron radiation .

Q. How do steric and electronic effects of the tert-butyl group influence the reactivity of this carbamate in nucleophilic substitutions?

- Methodological Answer :

- Steric hindrance : The bulky tert-butyl group slows SN2 reactions but stabilizes intermediates in SN1 mechanisms. Computational studies (DFT) can model transition states to predict regioselectivity .

- Electronic effects : Electron-withdrawing carbamate carbonyls enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. Substituent effects are quantified via Hammett plots using derivatives with varying para-substituents .

Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?

- Methodological Answer :

- Cross-validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ADF).

- Dynamic effects : Use VT-NMR (variable temperature) to assess conformational flexibility impacting peak splitting .

- Crystallographic validation : X-ray structures provide unambiguous stereochemical assignments to reconcile discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.